molecular formula C8H13NO2 B13957377 1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one CAS No. 72128-82-6

1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one

Cat. No.: B13957377
CAS No.: 72128-82-6
M. Wt: 155.19 g/mol
InChI Key: RJXMSTILFLDGCF-UHFFFAOYSA-N
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Description

The compound 1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one belongs to the class of 4,5-dihydro-1,2-oxazole (oxazoline) derivatives, characterized by a five-membered ring containing oxygen and nitrogen. A closely related compound, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)ethanone (CAS 88309-30-2), is reported in with a molecular formula of C₁₀H₁₇NO₂ and molecular weight 183.25 g/mol . This analog features a 2-propyl substituent and 4,4-dimethyl groups on the oxazoline ring, differing from the target compound’s substitution pattern.

Properties

CAS No.

72128-82-6

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(3-propyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone

InChI

InChI=1S/C8H13NO2/c1-3-4-7-5-8(6(2)10)11-9-7/h8H,3-5H2,1-2H3

InChI Key

RJXMSTILFLDGCF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from suitable precursors . The reaction is usually carried out at room temperature in methanol or using excess reactants as solvents. The reaction time can vary, but it is often around 5 hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the use of catalysts and solvents that can be easily recycled would be beneficial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The oxazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: Alkyl substituents (e.g., propyl in ) reduce molecular weight compared to aromatic groups (e.g., phenyl in or fluorophenyl in ). Functional group modifications (e.g., ethanone vs. ethan-1-ol in ) minimally affect molecular weight but significantly alter reactivity.

Structural and Conformational Considerations :

  • The oxazoline ring’s puckering, as described by Cremer and Pople (), influences steric and electronic properties. Bulky substituents (e.g., 4,4-dimethyl in ) may enforce specific puckering amplitudes, affecting stability and intermolecular interactions .

Applications and Handling: Compounds like those in are used as building blocks in organic synthesis .

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